Lopinavir O-β-D-Glucuronide

Bioanalysis LC-MS/MS Metabolite Identification

Lopinavir O-β-D-Glucuronide is the authentic reference standard for quantifying lopinavir glucuronidation. Its +176 Da mass shift ensures selective, interference-free LC-MS/MS transitions, critical for DDI and UGT phenotyping studies. Unlike the parent drug or oxidative metabolites (M-1, M-3, M-4), this glucuronide is essential for accurate impurity profiling at ICH Q3A thresholds and for assessing acyl-glucuronide-mediated protein adduct formation. Substitution invalidates method calibration. Available as a ≥95% pure, batch-certified standard with COA documentation.

Molecular Formula C₄₃H₅₆N₄O₁₁
Molecular Weight 804.92
Cat. No. B1154466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir O-β-D-Glucuronide
Synonyms(2S,3S,5R,6R)-6-(((2S,3S,5S)-2-(2-(2,6-Dimethylphenoxy)acetamido)-5-((S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamido)-1,6-diphenylhexan-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₄₃H₅₆N₄O₁₁
Molecular Weight804.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir O-β-D-Glucuronide: A Phase II Analytical Reference Standard for Antiviral Metabolism and Safety Profiling


Lopinavir O-β-D-Glucuronide is a phase II metabolite of the HIV protease inhibitor lopinavir, formed via O-glucuronidation of the parent drug's secondary alcohol moiety [1]. With a molecular formula of C₄₃H₅₆N₄O₁₁ and a molecular weight of 804.92 g/mol, this compound incorporates a β-D-glucuronic acid moiety that markedly alters its polarity relative to parent lopinavir (C₃₇H₄₈N₄O₅, MW 628.80 g/mol) [2]. It is procured primarily as an analytical reference standard for quantifying lopinavir metabolism in pharmacokinetic studies, drug–drug interaction investigations, and impurity profiling, rather than as a therapeutic agent [2].

Why Lopinavir O-β-D-Glucuronide Cannot Be Substituted by Parent Lopinavir or Other In-Class Metabolites


Lopinavir O-β-D-Glucuronide is not a functional substitute for the parent drug lopinavir (ABT-378) or for the major oxidative metabolites M-1 (4-oxo-ABT-378), M-3, or M-4 (4-hydroxy-ABT-378 epimers) [1]. The parent drug is extensively metabolized by CYP3A4 to at least 12 oxidative metabolites, while the O-glucuronide represents a distinct phase II conjugation pathway with fundamentally different chromatographic behavior, mass spectral fragmentation, and solubility [1]. Although lopinavir itself is a UGT inhibitor with IC₅₀ values of 2–87 μM against UGT1A1, 1A3, and 1A4, the glucuronide conjugate is the downstream product of UGT-mediated metabolism, making it essential for studying metabolic clearance, enterohepatic recirculation, and potential acyl-glucuronide-mediated protein adduct formation [2]. Substituting lopinavir free base or other oxidative metabolites for the glucuronide standard would render bioanalytical method calibration invalid and compromise impurity quantification in pharmaceutical quality control [3].

Quantitative Differentiation of Lopinavir O-β-D-Glucuronide Against Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Molecular Weight Differentiation from Parent Lopinavir Enables Unambiguous Mass Spectrometric Quantification

Lopinavir O-β-D-Glucuronide exhibits a molecular weight of 804.92 g/mol, a net increase of 176.12 g/mol over parent lopinavir (MW 628.80 g/mol), corresponding to the addition of one glucuronic acid residue . This mass shift is analytically distinct from the major oxidative metabolites: M-1 (4-oxo-ABT-378) shifts by −2 Da relative to parent, while M-3/M-4 (4-hydroxy epimers) shift by +16 Da [1]. High-resolution mass spectrometry (HR-MS) can resolve the glucuronide conjugate from isobaric interferences, including dihydroxylated derivatives such as M-11 and M-12 (both +32 Da from parent), through exact mass measurement [1]. This mass difference is critical for selective reaction monitoring (SRM) transitions in quantitative LC-MS/MS methods used for therapeutic drug monitoring and pharmacokinetic studies [1].

Bioanalysis LC-MS/MS Metabolite Identification

Enzymatic Pathway Specificity: UGT-Dependent Formation Distinguishes Lopinavir O-β-D-Glucuronide from CYP3A4-Derived Oxidative Metabolites

The formation of Lopinavir O-β-D-Glucuronide depends on UDP-glucuronosyltransferase (UGT) isoforms, whereas the major lopinavir metabolites M-1, M-3, and M-4 are generated by CYP3A4/5-mediated oxidation [1]. In human liver microsomes, CYP3A4-dependent metabolism proceeds with a mean apparent Kₘ of 6.8 ± 3.6 μM and Vₘₐₓ of 9.4 ± 5.5 nmol/mg protein/min, and is potently inhibited by ritonavir (Kᵢ = 0.013 μM) [1]. The glucuronide pathway is not subject to this same inhibition, meaning that ritonavir boosting—a cornerstone of clinical lopinavir therapy—differentially suppresses oxidative metabolism without directly blocking UGT-mediated conjugation [2]. Lopinavir itself inhibits UGT1A1, 1A3, and 1A4 with IC₅₀ values of 2–87 μM, but the UGT1A6, 1A9, and 2B7 isoforms show IC₅₀ values >100 μM, suggesting isoform-selective escape pathways for glucuronidation [2].

Drug Metabolism Enzyme Kinetics DDI Studies

Cross-Class Analytical Differentiation: Lopinavir O-β-D-Glucuronide Versus Ritonavir and Darunavir Glucuronides by Molecular Mass

When selecting a glucuronide reference standard for HIV protease inhibitor bioanalysis, molecular mass provides unambiguous differentiation. Lopinavir O-β-D-Glucuronide (C₄₃H₅₆N₄O₁₁, MW 804.92) is distinguishable from ritonavir O-β-D-glucuronide (C₄₃H₅₆N₆O₁₁S₂, MW 897.07) by a mass difference of 92.15 Da, and from darunavir O-β-D-glucuronide (expected MW approximately 724.8, corresponding to parent darunavir C₂₇H₃₇N₃O₇S MW 547.7 plus glucuronyl 176.1 Da) . The sulfur-containing ritonavir glucuronide exhibits a distinct isotopic pattern due to two sulfur atoms, while lopinavir glucuronide lacks sulfur and has a unique C₄₃H₅₆N₄O₁₁ elemental composition . These differences are critical in multi-analyte LC-MS/MS panels for therapeutic drug monitoring where co-administered protease inhibitors must be simultaneously quantified [1].

Reference Standards Impurity Profiling Mass Spectrometry

Purity Specification Benchmarking: Typical Purity ≥95% with Batch-Specific COA Enables Regulatory-Compliant Method Validation

Commercially available Lopinavir O-β-D-Glucuronide reference standard is supplied at a purity specification of ≥95% (typically 95%+), with a comprehensive Certificate of Analysis (COA) including HPLC, NMR, and MS characterization data [1]. In comparison, the parent lopinavir drug substance is controlled to a compendial purity specification of not less than 98.0% and not more than 102.0% on an anhydrous basis per USP monograph [2]. The lower purity threshold for the glucuronide metabolite standard reflects the inherent instability of glucuronide conjugates, which are susceptible to hydrolysis and acyl migration under storage conditions [2]. Procurement of the glucuronide standard with documented purity and stability data is critical for meeting ICH Q2(R1) validation requirements for related substances methods, where the limit of quantitation for individual impurities typically ranges from 0.028 μg/mL to 0.063 μg/mL in validated HPLC methods [3].

Quality Control Method Validation Regulatory Compliance

Preferred Application Scenarios for Lopinavir O-β-D-Glucuronide Based on Quantitative Differentiation Evidence


Quantitative Bioanalytical Reference Standard for LC-MS/MS Pharmacokinetic Studies

Lopinavir O-β-D-Glucuronide serves as the authentic reference standard for calibrating LC-MS/MS methods that quantify lopinavir glucuronidation in plasma, urine, and hepatocyte incubation samples. Its +176 Da mass shift relative to parent lopinavir enables selective SRM transitions that are free from interference by the 12 known oxidative metabolites (mass shifts of −2 Da to +32 Da) [1]. This application is essential for DDI studies evaluating UGT induction or inhibition by co-administered antiretrovirals [2].

Pharmaceutical Impurity Reference Standard for ANDA/DMF Regulatory Submissions

As an identified metabolite impurity, Lopinavir O-β-D-Glucuronide is used to spike and validate HPLC methods for related substances determination in lopinavir drug substance and finished pharmaceutical products. With validated method LOQs of 0.028–0.063 μg/mL for lopinavir-related impurities, the availability of the glucuronide standard enables accurate quantification at ICH Q3A reporting thresholds (0.05% or 0.03% depending on daily dose) [1]. This supports ANDA and DMF submissions requiring comprehensive impurity profiling [2].

In Vitro UGT Reaction Phenotyping and Species Comparison Studies

Lopinavir O-β-D-Glucuronide is the authentic product standard for UGT reaction phenotyping assays aimed at identifying the specific UGT isoforms (e.g., UGT1A1, UGT2B7) responsible for lopinavir glucuronidation [1]. Given that lopinavir itself differentially inhibits UGT isoforms (IC₅₀ 2–87 μM for UGT1A1, 1A3, 1A4; >100 μM for UGT1A6, 1A9, 2B7), the glucuronide standard is required to accurately quantify product formation rates under varying inhibitor concentrations [1]. Species comparison studies, building on the established metabolic rate data for ABT-378 in mouse, rat, dog, monkey, and human liver microsomes (2.39–9.80 nmol/mg/min), require the glucuronide standard to assess the contribution of phase II conjugation across preclinical species [2].

Glucuronide Stability and Acyl Migration Assessment in Drug Safety Evaluation

The Lopinavir O-β-D-Glucuronide reference standard is used to investigate the chemical stability of the glucuronide conjugate under physiological conditions (pH 7.4, 37°C), including susceptibility to hydrolysis and intramolecular acyl migration—properties that are critical for assessing the potential for covalent protein adduct formation and idiosyncratic drug toxicity [1]. The batch-specific COA documentation of purity (≥95%) and storage conditions (−20°C) provides the baseline for stability studies required in regulatory safety assessments [2].

Quote Request

Request a Quote for Lopinavir O-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.